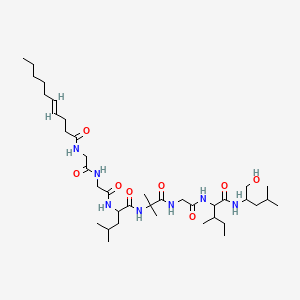
Sapintoxin d
Übersicht
Beschreibung
Sapintoxin D is a phorbol ester . It was identified as 12-0-[N-methylaminobenzoyl]-phorbol-13-acetate .
Synthesis Analysis
The synthesis of Sapintoxin D involves the coupling of unprotected N-methylanthranilic acid (1a) with alcohols under Steglich esterification conditions . This process paves the way for a straightforward synthesis of Sapintoxin D and a series of fluorescent bioprobes for drug targets of current biomedical relevance .Molecular Structure Analysis
Sapintoxin D has a molecular formula of C30H37NO8 . Its exact mass is 539.25 and its molecular weight is 539.620 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Sapintoxin D .Physical And Chemical Properties Analysis
Sapintoxin D has a molecular formula of C30H37NO8 . Its exact mass is 539.25 and its molecular weight is 539.620 . The elemental analysis shows that it contains Carbon (66.77%), Hydrogen (6.91%), Nitrogen (2.60%), and Oxygen (23.72%) .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioprobes
A study by Mainieri et al. (2007) revealed that sapintoxin D can be synthesized using unprotected N-methylanthranilic acid. This synthesis process facilitated the creation of fluorescent bioprobes for drug targets of biomedical relevance, such as Protein Kinase C (PKC), Transient Receptor Potential Melastatin 8 (TRPM8), and Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) (Mainieri et al., 2007).
Diosgenin Derivatives and Neurological Diseases
In the context of neurological diseases, a review by Cai et al. (2020) on diosgenin, a steroidal sapogenin closely related to sapintoxin D, discussed its usage in treating cancers, hyperlipidemia, inflammation, and infections. The review emphasized diosgenin's therapeutic mechanisms in neurological diseases, including Alzheimer's and Parkinson's disease, and explored its potential as a therapeutic agent for these disorders (Cai et al., 2020).
Atherosclerosis and Cardiovascular Diseases
A study by Yang et al. (2019) highlighted the effects of Akebia Saponin D, a compound structurally similar to sapintoxin D, in preventing atherosclerosis. This research demonstrated its anti-atherosclerotic activities, showing its potential as a therapeutic drug in atherosclerosis prevention (Yang et al., 2019).
Sapintoxin D in Autism Spectrum Disorder
Sapropterin, a synthetic form of tetrahydrobiopterin with similarities to sapintoxin D, was investigated by Frye et al. (2013) for its effects in treating Autism Spectrum Disorder (ASD). The study found improvements in language, social function, behavior, and metabolic pathways, indicating its potential therapeutic use in ASD (Frye et al., 2013).
Saponins in Cardiovascular Diseases
Liu et al. (2014) reviewed the therapeutic opportunities of saponins, like sapintoxin D, in cardiovascular diseases. The review covered the structures of major saponin types and their effects on the cardiovascular system, discussing their clinical applications and potential as therapeutic agents (Liu et al., 2014).
Saponin Surfactants in Drug Delivery
Liao et al. (2021) explored the role of saponins as natural biosurfactants in drug delivery systems. They discussed the potential of saponins to improve solubility and bioavailability of drugs, offering a novel concept for drug delivery systems (Liao et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Sapintoxin D has been found to have significant anti-HIV activity . This suggests potential future directions in the development of anti-HIV drugs. Additionally, the development of Sapintoxin D fluorescent bioprobes for drug targets of current biomedical relevance indicates potential applications in biomedical research .
Wirkmechanismus
Target of Action
Sapintoxin D is a fluorescent phorbol ester that is a potent and selective activator of protein kinase C (PKC)-α . Protein kinase C is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Mode of Action
Sapintoxin D interacts with its target, PKC-α, by binding to it and activating it . This activation leads to the phosphorylation of other proteins, which can result in various changes in cellular processes.
Result of Action
The activation of PKC-α by Sapintoxin D can lead to a variety of cellular effects. For example, it has been reported to be a weak tumor promoter in certain types of skin cancer . It can also affect gap junctional intercellular communication and morphological transformation .
Eigenschaften
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO8/c1-15-11-22-28(36,24(15)34)13-18(14-32)12-20-23-27(4,5)30(23,39-17(3)33)25(16(2)29(20,22)37)38-26(35)19-9-7-8-10-21(19)31-6/h7-12,16,20,22-23,25,31-32,36-37H,13-14H2,1-6H3/t16-,20+,22-,23-,25-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIGGMQTARRMN-CSSCWBSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001692 | |
| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sapintoxin d | |
CAS RN |
80998-07-8 | |
| Record name | Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80998-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapintoxin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080998078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sapintoxin� D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,9,11-trihydroxyprosta-6E,14Z-dien-1-oate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















